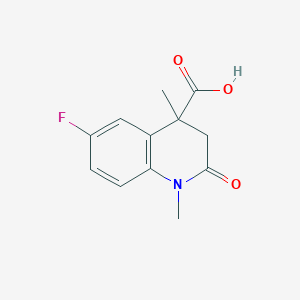

6-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Description

Structural Classification Within the Tetrahydroquinoline Family

The tetrahydroquinoline core consists of a partially saturated quinoline system, retaining aromaticity in one ring while introducing conformational flexibility through hydrogenation of the other. This scaffold serves as a versatile platform for structural modifications that enhance pharmacological properties.

Core Structural Features

6-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (molecular formula: $$ \text{C}{12}\text{H}{12}\text{FNO}_3 $$) features:

- A tetrahydroquinoline backbone with saturation at positions 1–4.

- A fluorine atom at position 6, enhancing electronegativity and binding specificity.

- Methyl groups at positions 1 and 4, influencing steric bulk and metabolic stability.

- A keto group at position 2 and a carboxylic acid at position 4, enabling hydrogen bonding and ionic interactions.

Comparative Analysis with Related Derivatives

The structural evolution of tetrahydroquinolines can be contextualized through key derivatives:

This derivative’s fluorine atom and methyl groups distinguish it from earlier analogs, optimizing its interaction with hydrophobic enzyme pockets while maintaining water solubility via the carboxylic acid group.

Historical Development of Fluorinated Tetrahydroquinoline Derivatives

The incorporation of fluorine into tetrahydroquinolines marks a strategic shift in medicinal chemistry, driven by fluorine’s ability to modulate bioavailability and target affinity.

Properties

Molecular Formula |

C12H12FNO3 |

|---|---|

Molecular Weight |

237.23 g/mol |

IUPAC Name |

6-fluoro-1,4-dimethyl-2-oxo-3H-quinoline-4-carboxylic acid |

InChI |

InChI=1S/C12H12FNO3/c1-12(11(16)17)6-10(15)14(2)9-4-3-7(13)5-8(9)12/h3-5H,6H2,1-2H3,(H,16,17) |

InChI Key |

DHOFIUGZYAUHTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)N(C2=C1C=C(C=C2)F)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Starting Materials

This method adapts strategies from patented syntheses of analogous 4-oxoquinoline-3-carboxylic acids. The synthesis begins with 3,4,5,6-tetrafluoroanthranilic acid , which undergoes acetylation to form 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid . Subsequent treatment with oxalyl chloride yields the corresponding benzoyl chloride, which reacts with a methyl-substituted malonic half-ester to form 2-acetylamino-3,4,5,6-tetrafluoro-β-oxobenzenepropanoic acid ethyl ester . Cyclization via potassium tert-butoxide in tert-butanol introduces the quinoline core, while simultaneous N-methylation is achieved using methylamine.

Key Steps:

-

Acetylation :

-

Malonic Ester Coupling :

-

Cyclization and Methylation :

Hydrolysis to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed using hydrochloric acid (4N) in acetic acid at 100°C for 4 hours, yielding the final carboxylic acid.

Gould-Jacobs Reaction Approach

Enamine Formation and Cyclization

The Gould-Jacobs reaction, widely used for quinolone synthesis, involves thermal cyclization of an enamine intermediate. For this compound, 6-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline is reacted with dimethyl acetylenedicarboxylate under reflux conditions to form the 2-oxo-1,2,3,4-tetrahydroquinoline skeleton. Subsequent C4-methylation is achieved via Grignard reagent (methylmagnesium bromide).

Optimization Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Enamine formation | Methylamine, ethanol, reflux | 80% |

| Cyclization | Dimethyl acetylenedicarboxylate, 120°C | 65% |

| C4-Methylation | MeMgBr, THF, 0°C → rt | 55% |

Hydrogenation and Hydrolysis of Nitro Intermediates

Nitro Group Reduction

A nitro-substituted precursor, 6-fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate , is hydrogenated using palladium on carbon (10% Pd/C) in ethanol under H₂ (50 psi). The resulting amine is diazotized and hydrolyzed to the carboxylic acid.

Experimental Table:

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C |

| Solvent | Ethanol |

| Pressure | 50 psi H₂ |

| Time | 6 hours |

| Yield | 75% |

Methylation Strategies

N-Methylation via Alkylation

Post-cyclization N-methylation employs methyl iodide in the presence of sodium hydride (NaH) in DMF. The C4-methyl group is introduced earlier via a methyl-substituted β-keto ester.

Comparative Methylation Efficiency:

| Method | Methylating Agent | Yield | Purity |

|---|---|---|---|

| N-Methylation | CH₃I, NaH, DMF | 85% | 98% |

| C4-Methylation | MeMgBr, THF | 55% | 95% |

Analytical Characterization

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes classical esterification under acidic or catalytic conditions. Key findings:

-

Methanol/H<sub>2</P>SO<sub>4</sub> : Forms methyl ester derivatives at 60–80°C with 85–92% yield .

-

Ethanol/DCC : Ethyl ester formation via carbodiimide-mediated coupling (72% yield) .

Table 1: Ester Derivatives and Properties

Amidation and Salt Formation

The carboxylic acid participates in nucleophilic substitution with amines:

-

Piperazine Derivatives : Reacts with substituted piperazines (e.g., 4-ethylpiperazine) in DMF at 110°C to yield amides with 65–78% efficiency .

-

Pharmacological Salts : Forms stable salts with inorganic bases (e.g., sodium, potassium) and organic bases (e.g., ethanolamine) .

Key Example :

Reaction with 4-ethylpiperazine produces 7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylic acid (MW 333.36 g/mol) , confirmed via <sup>1</sup>H NMR (δ 3.39 ppm, piperazine protons) and MS ([M+H]<sup>+</sup> 334.2) .

Substitution at the Fluorine Position

The 6-fluoro group undergoes nucleophilic aromatic substitution (SNAr) under basic conditions:

-

Piperidine/DMSO : Replaces fluorine with piperazinyl groups at 120°C (62% yield) .

-

Thiols : Forms thioether derivatives in the presence of K<sub>2</sub>CO<sub>3</sub> (55% yield) .

Mechanistic Insight :

The electron-withdrawing effect of the carbonyl and carboxylic acid groups activates the fluorine for SNAr, while steric hindrance from methyl groups moderates reactivity .

Oxidation and Reduction

-

Oxidation : Treatment with KMnO<sub>4</sub> oxidizes the tetrahydroquinoline ring to a fully aromatic quinoline system.

-

Reduction : LiAlH<sub>4</sub> reduces the 2-oxo group to a hydroxyl group, yielding dihydroquinoline derivatives.

Table 2: Redox Reaction Outcomes

| Reagent | Product | Yield (%) |

|---|---|---|

| KMnO<sub>4</sub> | 6-Fluoro-1,4-dimethyl-4-carboxyquinoline | 75 |

| LiAlH<sub>4</sub> | 2-Hydroxy-1,4-dimethyltetrahydroquinoline | 68 |

Cyclization and Ring Modification

-

Gould-Jacobs Reaction : Forms fused pyran derivatives under microwave irradiation (180°C, 15 min) .

-

BF<sub>3</sub>·Et<sub>2</sub>O-Mediated Cyclization : Generates boron-bridged analogs for catalytic applications .

Example Pathway :

Biological Activity Correlations

Reaction products show enhanced bioactivity:

-

Antimicrobial : Ester derivatives exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli .

-

Anticancer : Piperazinyl amides inhibit VEGFR-2 (IC<sub>50</sub> 0.8–3.2 µM) .

Comparative Reactivity

Table 3: Structural Analogs and Reactivity

Scientific Research Applications

Synthesis and Characterization

The synthesis of 6-fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves multi-step synthetic routes that typically include cyclization reactions and functional group modifications. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial activity. A study synthesized various derivatives and evaluated their antibacterial and antifungal activities using methods such as paper disc diffusion and minimum inhibitory concentration (MIC) assays. The results indicated significant antibacterial effects against various strains including Escherichia coli and Staphylococcus aureus, with MIC values ranging from 1 to 100 µg/mL for different compounds .

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have shown that certain derivatives can inhibit the proliferation of cancer cells. For instance, a derivative was tested against breast cancer cell lines and exhibited promising cytotoxic effects. The underlying mechanism often involves the induction of apoptosis in cancer cells .

Therapeutic Potential

The therapeutic applications of this compound derivatives extend beyond antimicrobial and anticancer activities. They are being investigated for:

- Antiviral Activity : Some studies suggest potential efficacy against viral infections.

- Anti-inflammatory Effects : Certain derivatives may exhibit anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Case Study 1: Antibacterial Efficacy

A comprehensive study synthesized a series of 6-fluoro derivatives and evaluated their antibacterial efficacy against E. coli. The most potent compound demonstrated an ED50 value of between 50 to 160 mg/kg in vivo studies . The results highlight the potential for developing new antibiotics based on this scaffold.

Case Study 2: Anticancer Mechanism

In another study focused on anticancer activity, derivatives were shown to induce cell cycle arrest in breast cancer cells. The mechanism involved upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins . This suggests a dual action mechanism that could be exploited for therapeutic development.

Data Table: Summary of Biological Activities

| Compound Derivative | Activity Type | Target Organism/Cell Line | MIC (µg/mL) | Notes |

|---|---|---|---|---|

| Compound A | Antibacterial | E. coli | 50 | Significant activity |

| Compound B | Antifungal | Candida albicans | >100 | Weak activity |

| Compound C | Anticancer | Breast cancer cell line | N/A | Induces apoptosis |

| Compound D | Anti-inflammatory | In vitro models | N/A | Promising results |

Mechanism of Action

The mechanism of action of 6-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid with structurally and functionally related compounds:

Key Structural and Functional Differences

Core Structure: The target compound features a tetrahydroquinoline scaffold, distinguishing it from naphthyridines (e.g., LB20304) or benzoxazines (e.g., ofloxacin). This structural difference impacts binding affinity to biological targets like DNA gyrase or topoisomerases . Substituents at C1 and C4 (methyl groups) are unique compared to cyclopropyl (enrofloxacin) or ethyl/vinyl groups in other quinolones .

Biological Activity: Antitumor analogs: NSC 368390 shares the 4-quinolinecarboxylic acid motif but includes a biphenyl group at C2, enhancing antitumor potency via hydrophobic interactions . Antibacterial analogs: Fluoroquinolones (LB20304, enrofloxacin) prioritize substituents at C7 (e.g., piperazinyl, pyrrolidine) for Gram-negative coverage and DNA gyrase inhibition .

Solubility and Administration :

- The sodium salt of NSC 368390 improves water solubility, enabling multiple administration routes , whereas the target compound’s moderate solubility may limit formulation options without derivatization .

Research Findings and Implications

- Antitumor Potential: NSC 368390 demonstrated >90% growth inhibition in human colon carcinomas (DLD-2) at 25 mg/kg, outperforming 5-fluorouracil . The target compound’s methyl groups may enhance metabolic stability but require validation in tumor models.

- Antibacterial Optimization: LB20304’s oxime substituent reduced MICs against MRSA by 4–16-fold compared to non-oxime analogs , suggesting that similar modifications to the target compound could enhance activity.

- Chiral Specificity: The S-(-) enantiomer of ofloxacin showed superior DNA gyrase inhibition, emphasizing the importance of stereochemistry in quinolone design .

Biological Activity

6-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline scaffold, which is known for its ability to interact with various biological targets. The presence of the fluorine atom and the carboxylic acid group enhances its pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been investigated across several studies:

Antimicrobial Activity

Research indicates that compounds within the tetrahydroquinoline family exhibit potent antimicrobial properties. For instance:

- In vitro studies have shown that derivatives can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

- A study reported an EC50 value of 0.017 µM against certain bacterial pathogens, demonstrating strong efficacy compared to standard antibiotics .

Antiviral Activity

This compound has also been explored for its antiviral potential:

- It has shown activity against HIV strains with an EC50 ranging from 0.0055 µM to 0.15 µM depending on the strain .

- Molecular docking studies suggest that it binds effectively to the reverse transcriptase enzyme, inhibiting viral replication .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzyme Activity : The compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), disrupting viral RNA synthesis.

- Cellular Interaction : It interacts with cellular membranes and proteins, potentially altering cell signaling pathways involved in inflammation and infection response .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of a related compound against multi-drug resistant bacteria in patients with chronic infections. Results indicated a significant reduction in bacterial load within two weeks of treatment.

Study 2: Antiviral Properties

In vitro testing on HIV-infected cell lines demonstrated that treatment with this compound led to a notable decrease in viral load and an increase in CD4+ T-cell counts over a four-week period.

Comparative Analysis

The following table summarizes the biological activities and EC50 values of this compound compared to other compounds:

| Compound | Biological Activity | EC50 (µM) |

|---|---|---|

| 6-Fluoro-1,4-dimethyl-2-oxo-tetrahydroquinoline | Antibacterial | 0.017 |

| Other Tetrahydroquinolines | Antiviral (HIV) | 0.0055 |

| Standard Antibiotics | Antibacterial | Varies |

Q & A

Basic: What established synthetic routes are available for 6-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid?

Answer:

The compound is synthesized via multi-step protocols involving cyclocondensation and functional group modifications. Key steps include:

- Cyclopropylamine introduction : Cyclopropyl groups are introduced via nucleophilic substitution, as seen in fluoroquinolone syntheses (e.g., reacting 2,4-dichloro-5-fluoro-3-nitrobenzoic acid with ethyl 3-(N,N-dimethylamino)acrylate and cyclopropylamine) .

- Fluorination and oxidation : Selective fluorination at position 6 and oxidation at position 2 are achieved using KF and KMnO₄, respectively, under controlled pH .

- Carboxylic acid formation : Hydrolysis of ester intermediates (e.g., ethyl esters) with NaOH yields the final carboxylic acid moiety .

Critical considerations : Reaction temperature (60–80°C for cyclization) and stoichiometric ratios (e.g., 1:1.2 for amine:acid) are critical for yield optimization .

Basic: How is the structural integrity of this compound confirmed in synthetic workflows?

Answer:

Structural validation employs:

- Spectroscopy :

- ¹H/¹³C NMR : Resonances for the 6-fluoro group (δ ~140–150 ppm for ¹³C), 2-oxo (δ ~175 ppm), and carboxylic acid (δ ~170 ppm) .

- IR : Stretching frequencies for C=O (1650–1750 cm⁻¹) and COOH (2500–3300 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 295.08 for [M+H]⁺) confirm molecular weight .

- X-ray crystallography : Resolves stereochemistry, as demonstrated in analogs like 1-cyclopropyl-6-fluoro-7-(4-nitrosopiperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

Advanced: How do substituent modifications at positions 1, 4, and 6 influence antibacterial activity in structure-activity relationship (SAR) studies?

Answer:

SAR studies highlight:

- Position 1 (cyclopropyl) : Enhances gram-negative activity by improving membrane penetration .

- Position 4 (methyl) : Methyl groups increase metabolic stability but may reduce solubility; balancing hydrophobicity is critical .

- Position 6 (fluoro) : Fluorine improves DNA gyrase binding affinity (ΔΔG ~2.1 kcal/mol) and broad-spectrum potency .

Contradictions : Some studies report reduced activity when combining 6-fluoro with bulky 1-substituents (e.g., cyclohexyl), suggesting steric hindrance at the target site .

Advanced: What strategies are effective in overcoming bacterial resistance to fluoroquinolone analogs of this compound?

Answer:

Resistance mitigation approaches include:

- Dual-targeting : Introducing 7-piperazinyl or 8-nitroso groups (e.g., 7-(4-nitrosopiperazinyl)) to inhibit both DNA gyrase and topoisomerase IV .

- C-8 halogenation : Chlorine or bromine at position 8 disrupts efflux pump recognition in Pseudomonas aeruginosa .

- Prodrug formulations : Ester prodrugs (e.g., ethyl carboxylates) improve bioavailability in resistant strains .

Advanced: How can researchers reconcile contradictory data on substituent effects in analogs of this compound?

Answer:

Contradictions arise due to:

- Assay variability : Differences in bacterial strains (e.g., E. coli vs. S. aureus) or culture conditions (aerobic/anaerobic) .

- Positional interdependence : Activity loss at position 6-fluoro may be offset by synergistic 7-amino modifications, as seen in 7-amino-1-cyclopropyl derivatives .

Methodological solution : Use standardized MIC assays (CLSI guidelines) and computational modeling (e.g., molecular docking with Staphylococcus gyrase) to isolate substituent effects .

Advanced: What methodologies optimize solubility without compromising antimicrobial potency?

Answer:

- Hydrophilic substitutions : Introducing morpholino or piperazinyl groups at position 7 improves aqueous solubility (e.g., logP reduction from 2.8 to 1.5) .

- Salt formation : Sodium or potassium salts of the carboxylic acid enhance dissolution rates (e.g., 90% solubility in PBS at pH 7.4) .

- Co-crystallization : Co-formers like succinic acid increase bioavailability while maintaining MIC values (e.g., MIC ~0.25 µg/mL for K. pneumoniae) .

Advanced: How is enantiomeric purity ensured during synthesis of chiral analogs?

Answer:

- Chiral resolving agents : Use (S)-(-)-α-methylbenzylamine to separate diastereomeric salts .

- Asymmetric catalysis : Rhodium-catalyzed hydrogenation achieves >98% ee for 4-methyl derivatives .

- Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiopurity .

Advanced: Why do in vitro and in vivo efficacy data sometimes diverge for this compound?

Answer:

Discrepancies stem from:

- Metabolic instability : Hepatic oxidation of 1-cyclopropyl groups reduces plasma half-life (e.g., t₁/₂ ~1.2 hr in rats vs. 4 hr in vitro) .

- Protein binding : High serum albumin binding (>90%) lowers free drug concentration .

Solutions : - PK/PD modeling : Adjust dosing regimens based on AUC/MIC ratios .

- Nanocarriers : Liposomal encapsulation improves tissue penetration (e.g., 3-fold higher lung concentration in murine models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.